molecular formula C19H25NO B1437558 N-[2-(Isopentyloxy)benzyl]-4-methylaniline CAS No. 1040688-96-7

N-[2-(Isopentyloxy)benzyl]-4-methylaniline

Cat. No. B1437558
M. Wt: 283.4 g/mol
InChI Key: ULMOHSXYJMETSW-UHFFFAOYSA-N
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Description

“N-[2-(Isopentyloxy)benzyl]-4-methylaniline” is a biochemical compound with the molecular formula C19H25NO and a molecular weight of 283.41 g/mol . It’s primarily used for research purposes.

Scientific Research Applications

Electrocatalytic Applications

Research by Kashiwagi and Anzai (2001) demonstrated the electrocatalytic oxidation of N-alkyl-N-methylanilines, leading directly to the formation of N-alkylformanilides. This process exhibited high conversion rates, current efficiency, and selectivity, showcasing the potential for efficient and selective electrocatalytic transformations involving similar compounds Kashiwagi & Anzai, 2001.

Organic Synthesis

A facile synthesis approach for N-benzyl-4-acetylproline through a tandem cationic aza-Cope rearrangement-Mannich reaction was introduced by Cooke, Bennett, and McDaid (2002). This method represents a novel mechanism for synthesizing functionalized proline derivatives under mild conditions, illustrating the utility of related benzyl compounds in the synthesis of complex organic molecules Cooke, Bennett, & McDaid, 2002.

Spectroscopic Characterisation

Pardal et al. (2002) described the synthesis and spectroscopic characterization of N-alkyl quaternary ammonium salts derived from heterocyclic bases. These compounds serve as typical precursors for cyanine dyes, indicating the potential of N-[2-(Isopentyloxy)benzyl]-4-methylaniline derivatives in the development and characterization of novel dyes and pigments Pardal et al., 2002.

Inhibition Studies

Tromp et al. (2004) explored the inhibition of nucleoside transport by new analogues of 4-nitrobenzylthioinosine, replacing the ribose moiety with substituted benzyl groups. This study illustrates the importance of structural modifications in benzyl compounds for developing inhibitors with potential therapeutic applications Tromp et al., 2004.

properties

IUPAC Name

4-methyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-15(2)12-13-21-19-7-5-4-6-17(19)14-20-18-10-8-16(3)9-11-18/h4-11,15,20H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMOHSXYJMETSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206624
Record name 2-(3-Methylbutoxy)-N-(4-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Isopentyloxy)benzyl]-4-methylaniline

CAS RN

1040688-96-7
Record name 2-(3-Methylbutoxy)-N-(4-methylphenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040688-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylbutoxy)-N-(4-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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